L-Prolylglycyl-L-prolylglycylglycine

Description

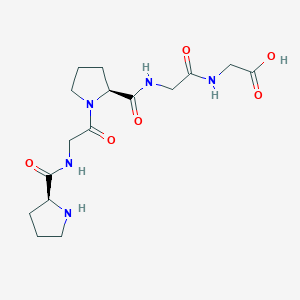

L-Prolylglycyl-L-prolylglycylglycine is a synthetic pentapeptide with the proposed sequence Pro-Gly-Pro-Gly-Gly. Proline’s cyclic side chain confers rigidity to peptide backbones, while glycine enhances flexibility due to its small size. This combination may influence conformational stability, biological activity, and solubility .

Properties

CAS No. |

407577-26-8 |

|---|---|

Molecular Formula |

C16H25N5O6 |

Molecular Weight |

383.40 g/mol |

IUPAC Name |

2-[[2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C16H25N5O6/c22-12(18-9-14(24)25)7-19-16(27)11-4-2-6-21(11)13(23)8-20-15(26)10-3-1-5-17-10/h10-11,17H,1-9H2,(H,18,22)(H,19,27)(H,20,26)(H,24,25)/t10-,11-/m0/s1 |

InChI Key |

HJTHJMMNLFXDRZ-QWRGUYRKSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share structural or functional similarities with the target peptide:

Key Compounds and Their Properties

Structural and Functional Analysis

Glycylglycyl-L-prolylglycine (Gly-Gly-Pro-Gly)

- Sequence : Gly-Gly-Pro-Gly (tetrapeptide).

- Properties : Exhibits higher solubility (logP: -3.2) due to multiple glycines. The Pro residue stabilizes a polyproline II helix conformation, which is critical in collagen-like structures .

- Research : Used as a substrate for prolyl oligopeptidase in neurological studies .

L-Leucyl-L-prolylglycylglycine (Leu-Pro-Gly-Gly)

- Sequence : Leu-Pro-Gly-Gly (tetrapeptide).

- Properties : Leu introduces hydrophobicity (logP: -1.8), enabling interactions with lipid bilayers. This peptide is studied for its role in modulating ion channels .

Glycyl-L-proline (Gly-Pro)

- Sequence : Gly-Pro (dipeptide).

- Properties : A collagen degradation product; implicated in wound healing and anti-inflammatory responses. Its small size allows rapid tissue penetration .

L-Prolyl-L-alanylglycine (Pro-Ala-Gly)

- Sequence : Pro-Ala-Gly (tripeptide).

- Properties : The alanine spacer reduces steric hindrance, enhancing enzyme recognition. It is used in drug delivery systems for improved bioavailability .

L-Prolyl-L-prolyl-L-prolylglycyl-... (Pro-Pro-Pro-Gly-Arg-Arg)

- Sequence : Pro-Pro-Pro-Gly-Arg-Arg (hexapeptide).

- Properties : The triple Pro motif forms a rigid scaffold, while Arg residues enable cell membrane penetration. Investigated for gene delivery applications .

Q & A

Q. How can computational models complement experimental studies of this peptide’s dynamics?

- Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS, parameterized with force fields like CHARMM36. Validate simulations against experimental CD or NMR data. Use docking software (AutoDock Vina) to predict receptor interactions, followed by experimental validation via mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.